molecular formula C17H19N3 B128511 (R)-Mirtazapine CAS No. 61364-37-2

(R)-Mirtazapine

Cat. No. B128511
CAS RN: 61364-37-2
M. Wt: 265.35 g/mol
InChI Key: RONZAEMNMFQXRA-INIZCTEOSA-N
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Description

(R)-Mirtazapine, also known as mirtazapine, is an antidepressant medication that is used primarily in the treatment of major depressive disorder. It is known for its unique pharmacological profile, which includes antagonistic effects on alpha-2 adrenergic receptors and specific serotonergic receptors. Mirtazapine is classified as a noradrenergic and specific serotonergic antidepressant (NaSSA) and has been shown to be effective and well-tolerated in clinical studies 10.

Synthesis Analysis

The synthesis of mirtazapine involves the creation of its enantiomers, which are molecules that are mirror images of each other. The stereoselective analysis of the enantiomers of mirtazapine, N-demethylmirtazapine, and 8-hydroxymirtazapine has been performed using liquid chromatography-mass spectrometry (LC-MS). This method allows for the simultaneous analysis of the R-(-) and S-(+) enantiomers in the plasma of treated patients . The synthesis and analysis of these enantiomers are crucial for understanding the pharmacological effects of mirtazapine, as different enantiomers can have different biological activities.

Molecular Structure Analysis

The molecular structure of mirtazapine is such that it allows for the formation of molecular salts and co-crystals with various dicarboxylic acids. These salts and co-crystals have been studied for their physicochemical properties, which include improved solubility and stability compared to the parent compound. The crystal structures of the tartarate and oxalate molecular salts of mirtazapine have been determined through single-crystal X-ray diffraction, providing insight into the molecular interactions that contribute to these improved properties .

Chemical Reactions Analysis

Mirtazapine undergoes extensive metabolism in the liver, leading to the formation of several metabolites through demethylation and hydroxylation, followed by glucuronide conjugation. The demethyl metabolite is pharmacologically less active than the parent compound. The metabolism of mirtazapine does not appear to significantly affect the metabolism of other drugs, which is beneficial in polytherapy 10.

Physical and Chemical Properties Analysis

Mirtazapine's physical and chemical properties contribute to its pharmacological profile and therapeutic effects. It has a low affinity for 5-HT1A receptors but exhibits 5-HT1A-agonistic-like effects, which may contribute to its antidepressant activity. Mirtazapine also specifically blocks 5-HT2 and 5-HT3 receptors, which may prevent side effects associated with nonselective serotonin activation and contribute to its anxiolytic and sleep-improving properties . The drug's solubility and stability can be enhanced through the formation of molecular salts, as previously mentioned .

Scientific Research Applications

  • Pharmacokinetics and Pharmacodynamics :

    • (R)-Mirtazapine exhibits distinct pharmacokinetic properties, including rapid absorption and peak plasma concentrations reached within 2 hours after oral administration. It demonstrates enantioselective pharmacokinetics with higher plasma concentrations and a longer half-life of the (R)-(−)-enantiomer compared to the (S)-(+)-enantiomer (Timmer, Sitsen, & Delbressine, 2000).
    • The pharmacokinetics of (R)-Mirtazapine are influenced by factors such as gender, age, and genetic polymorphism in CYP2D6, affecting its absorption and metabolism (Brockmöller, Meineke, & Kirchheiner, 2007).
  • Therapeutic Potential :

    • (R)-Mirtazapine's unique mechanism of action, involving blockade of central α2-adrenergic auto- and heteroreceptors and interaction with serotonin receptors, contributes to its efficacy in treating major depression (Davis & Wilde, 1996).
    • Its potential utility in various psychiatric disorders like PTSD and anxiety disorders has been explored, indicating its broader applications beyond depression (Connor, Davidson, Weisler, & Ahearn, 1999).
  • Enantioselective Effects :

    • Studies have shown that the enantiomers of (R)-Mirtazapine possess different pharmacological effects, with the R-(−)-enantiomer displaying distinct properties in pain modulation and potentially in the treatment of neuropathic pain (Muth‐Selbach, Hermanns, Driehsen, Lipfert, & Freynhagen, 2009).
  • Novel Drug Delivery Systems :

    • Research into developing mirtazapine-loaded solid lipid nanoparticles for topical delivery highlights innovative approaches to optimize drug release and reduce side effects, potentially enhancing its therapeutic efficacy and safety (Kaur, Sharma, Tikoo, & Sinha, 2020).
  • Comparison with Other Antidepressants :

properties

IUPAC Name

(7R)-5-methyl-2,5,19-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3/c1-19-9-10-20-16(12-19)15-7-3-2-5-13(15)11-14-6-4-8-18-17(14)20/h2-8,16H,9-12H2,1H3/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RONZAEMNMFQXRA-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN2[C@@H](C1)C3=CC=CC=C3CC4=C2N=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80210281
Record name (-)-Mirtazapine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80210281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666401
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

(R)-Mirtazapine

CAS RN

61364-37-2
Record name (-)-Mirtazapine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61364-37-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (-)-Mirtazapine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (-)-Mirtazapine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-1,2,3,4,10,14b-hexahydro-2-methylpyrazino[2,1-a]pyrido[2,3-c][2]benzazepine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.057.013
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Record name MIRTAZAPINE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0UF1VD57JD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

1-(3-Hydroxymethylpyridyl-2)-4-methyl-2-phenyl-piperazine (1.8 g) is added to ˜5 mL of concentrated sulfuric acid. The resulting solution is mixed at 35° C. for 6 hours. After cooling, the reaction mixture is added to 25 g of ice under mixing and basified with a concentrated ammonia solution or sodium hydroxide solution to pH=10. The separated precipitate is extracted into methylene chloride and the extract is evaporated to dryness; 1.6 g of Mirtazapine is obtained (yield 95%).
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
95%

Synthesis routes and methods II

Procedure details

The crude 10,11-dihydro-5H-benzo[e]pyrido[2,3-b]azepine-10-yl-(2-chloroethyl)-methylamine obtained (some starting material present) was dissolved in DMF (10 ml). K2CO3 (800 mg) and Kl (500 mg) were added. The mixture was refluxed for 4 hours. Dilution with water (100 ml) and extraction with dichloromethane (2×100 ml) gave after drying with Na2SO4 and evaporation crude racemic mirtazapine as an oil.
Name
10,11-dihydro-5H-benzo[e]pyrido[2,3-b]azepine-10-yl-(2-chloroethyl)-methylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
800 mg
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
436
Citations
LPC Delbressine, MEG Moonen, FM Kaspersen… - Clinical drug …, 1998 - Springer
This paper investigated the pharmacokinetics and biotransformation of mirtazapine in healthy human volunteers. The results showed that the area under the plasma drug concentration-…
Number of citations: 107 link.springer.com
J Brockmöller, I Meineke… - Clinical Pharmacology & …, 2007 - Wiley Online Library
… Later, the S to R mirtazapine ratios decreased rapidly to values between 0.5 and 0.9, with a more rapid decrease in the rapid and ultrarapid metabolizers compared with the PMs (Figure …
Number of citations: 55 ascpt.onlinelibrary.wiley.com
SAK Anttila, EVJ Leinonen - CNS drug reviews, 2001 - Wiley Online Library
The novel antidepressant mirtazapine has a dual mode of action. It is a noradrenergic and specific serotonergic antidepressant (NaSSA) that acts by antagonizing the adrenergic α 2 ‐…
Number of citations: 687 onlinelibrary.wiley.com
AB Lind, M Reis, F Bengtsson, M Jonzier-Perey… - Clinical …, 2009 - Springer
Background and objective Mirtazapine is a tetracyclic antidepressant drug available as a racemic mixture of S(+)- and R(−)-mirtazapine. These enantiomers have different …
Number of citations: 60 link.springer.com
ML Dahl, G Voortman, C Alm, CE Elwin… - Clinical drug …, 1997 - Springer
… Mirtazapine is a racemic mixture (50/50) of R-mirtazapine and Smirtazapine enantiomers. The dose was mirtazapine 7.5mg in the PM subjects and 15mg in EM subjects. Venous blood …
Number of citations: 110 link.springer.com
JD Moody, JP Freeman, PP Fu, CE Cerniglia - Drug metabolism and …, 2002 - ASPET
The fungus Cunninghamella elegans was used as a microbial model of mammalian metabolism to biotransform the tetracyclic antidepressant drug mirtazapine, which is manufactured …
Number of citations: 62 dmd.aspetjournals.org
A Szegedi, N Schwertfeger - Expert opinion on pharmacotherapy, 2005 - Taylor & Francis
… Mirtazapine is a racemic mixture of R-mirtazapine and S-mirtazapine enantiomers. It is a white … BENDTSEN L, JENSEN R: Mirtazapine is effective in the prophylactic treatment of …
Number of citations: 66 www.tandfonline.com
DF Smith, SB Hansen, S Jakobsen, D Bender… - …, 2008 - Springer
Introduction Mirtazapine is a racemic antidepressant with a multireceptor profile. Previous studies have shown that the enantiomers of mirtazapine have different pharmacologic effects …
Number of citations: 5 link.springer.com
M Paulzen, G Gründer, SC Tauber, T Veselinovic… - …, 2015 - Springer
Rationale The aim of this study was to investigate the distribution pattern of mirtazapine and its metabolite normirtazapine (N-desmethylmirtazapine) in blood and cerebrospinal fluid (…
Number of citations: 10 link.springer.com
KF Croom, CM Perry, GL Plosker - CNS drugs, 2009 - Springer
Mirtazapine (Remeron®, Zispin®) is a noradrenergic and specific serotonergic antidepressant (NaSSA) that is approved in many counties for use in the treatment of major depression. …
Number of citations: 196 link.springer.com

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